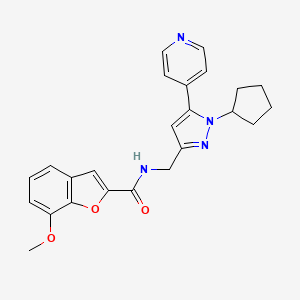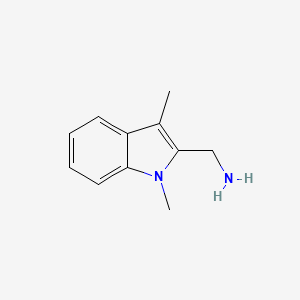
(1,3-dimethyl-1H-indol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1,3-dimethyl-1H-indol-2-yl)methanamine” is an aralkylamino compound that is indole substituted at position 3 by an aminomethyl group .
Synthesis Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helping in developing new useful derivatives . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .作用机制
The mechanism of action of (1,3-dimethyl-1H-indol-2-yl)methanamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist of this receptor, which leads to the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways. This activation ultimately leads to the modulation of neuronal activity and neurotransmitter release, which can affect various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor subtype and signaling pathway involved. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can affect mood, cognition, and behavior. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of (1,3-dimethyl-1H-indol-2-yl)methanamine is its versatility and ease of synthesis. It can be used as a precursor to many biologically active compounds, which makes it a useful tool in drug discovery and development. Additionally, its interaction with serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many future directions for the use of (1,3-dimethyl-1H-indol-2-yl)methanamine in scientific research. One potential direction is the development of new biologically active compounds using this compound as a precursor. Additionally, further studies are needed to elucidate the specific signaling pathways and physiological effects of this compound. This could lead to the development of new drugs for the treatment of various diseases, including depression, anxiety, and inflammation. Finally, the development of new methods for the synthesis and purification of this compound could improve its yield and purity, making it a more useful tool in scientific research.
合成方法
The synthesis of (1,3-dimethyl-1H-indol-2-yl)methanamine involves the condensation of indole-3-acetaldehyde with methylamine. This reaction can be carried out using various methods, including the Eschweiler-Clarke reaction, reductive amination, and the Leuckart-Wallach reaction. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
科学研究应用
(1,3-dimethyl-1H-indol-2-yl)methanamine has various scientific research applications, including its use as a precursor to many biologically active compounds, such as (1,3-dimethyl-1H-indol-2-yl)methanamines, indoles, and beta-carbolines. It is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and sensing. Additionally, this compound is a potent agonist of serotonin receptors, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.
安全和危害
属性
IUPAC Name |
(1,3-dimethylindol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12/h3-6H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGVOVHZMHRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2757007.png)
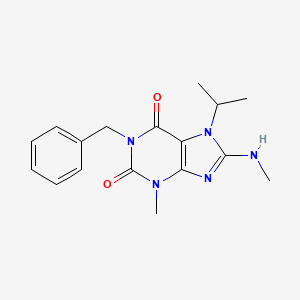
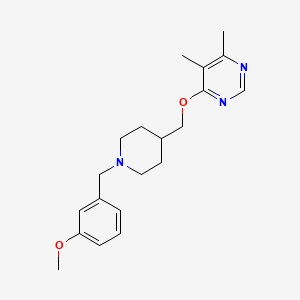
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
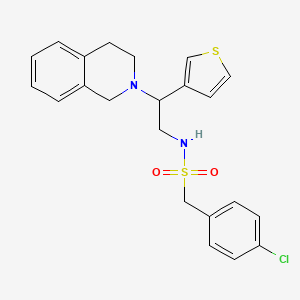
![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)
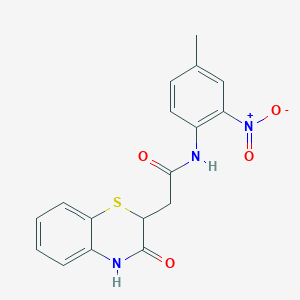
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)
